tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in treating certain diseases by targeting specific molecular pathways .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
The uniqueness of tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate lies in its specific functional groups and structural arrangement.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4S/c1-19(2,3)27-18(26)23-9-8-13-14(10-23)28-17(21-13)22-16(25)12-6-4-11(5-7-12)15(20)24/h4-7H,8-10H2,1-3H3,(H2,20,24)(H,21,22,25) |
InChI Key |
CGVBNXBOCBXLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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